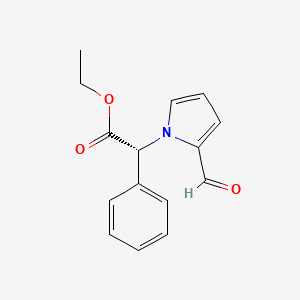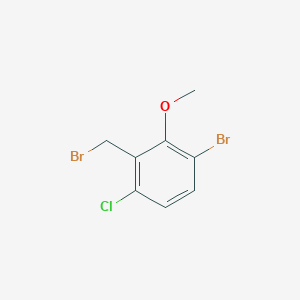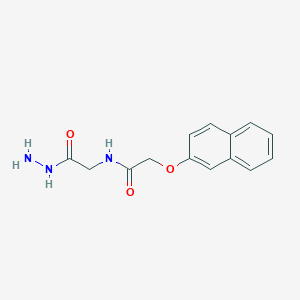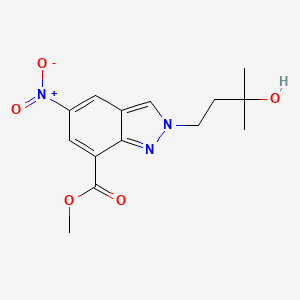![molecular formula C8H8N2O4S B12860338 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by a benzoxazole ring fused with a sulfonamide group and a hydroxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-aminophenol with formaldehyde and a sulfonamide derivative under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-4-sulfonamide.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-4-amine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of microorganisms. Additionally, the benzoxazole ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-(Hydroxymethyl)benzo[d]oxazole: Lacks the sulfonamide group but shares the benzoxazole core.
Benzo[d]oxazole-4-sulfonamide: Lacks the hydroxymethyl group but contains the sulfonamide moiety.
2-(Hydroxymethyl)benzoxazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness: 2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide is unique due to the presence of both the hydroxymethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and enhances its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C8H8N2O4S |
|---|---|
Poids moléculaire |
228.23 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(4-11)14-5/h1-3,11H,4H2,(H2,9,12,13) |
Clé InChI |
CDOIVFJDRCYEQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine](/img/structure/B12860275.png)
![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)



![2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860298.png)

![3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B12860320.png)

![5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12860334.png)


![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
